molecular formula C28H26N4O8S B611072 Sulfo DBCO-Maleimide CAS No. 2028281-86-7

Sulfo DBCO-Maleimide

Cat. No.: B611072
CAS No.: 2028281-86-7
M. Wt: 578.6
InChI Key: IQQMMWCHYXQNOT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sulfo DBCO-Maleimide involves the reaction of maleimide with sulfhydryl-containing compounds. The maleimide group reacts predominantly with free sulfhydryls at pH 6.5-7.5, forming stable thioether bonds . The reaction conditions typically involve the use of water-miscible organic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), and reducing reagents like immobilized TCEP disulfide reducing gel .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process .

Scientific Research Applications

Chemical Properties and Mechanism of Action

Chemical Structure :
Sulfo DBCO-Maleimide consists of a dibenzocyclooctyne (DBCO) moiety and a maleimide group, which allows it to participate in strain-promoted alkyne-azide cycloaddition reactions without the need for copper catalysts. Its molecular formula is C28H26N4O8S, with a molar mass of 578.6 g/mol.

Mechanism :

  • Thiol Reaction : The maleimide group reacts with thiol groups (–SH) under mild conditions (pH 6.5-7.5), forming stable thioether bonds.
  • Click Chemistry : The DBCO moiety facilitates rapid reactions with azides, enabling efficient bioconjugation strategies that are crucial in biological systems where traditional methods may be unsuitable due to toxicity or instability.

Applications in Scientific Research

This compound has diverse applications in several fields, including:

Proteomics

  • Labeling of Proteins : It selectively labels thiol-containing proteins, allowing for detailed studies of protein interactions and functions.
  • Case Study : In a study exploring dendritic cells, azido-labeled dendritic cells were shown to effectively capture DBCO-modified antigens, enhancing immune responses in vivo .

Drug Development

  • Antibody-Drug Conjugates (ADCs) : this compound serves as a linker in ADCs, connecting cytotoxic drugs to antibodies. This approach enhances targeted delivery to cancer cells while minimizing off-target effects.
  • Case Study : Research demonstrated that ADCs utilizing this compound exhibited improved therapeutic efficacy and reduced systemic toxicity compared to traditional methods .

Vaccine Development

  • Targeted Delivery Systems : The compound is used to create vaccine platforms that enhance the delivery of antigens to immune cells.
  • Case Study : In experiments involving azido-labeled dendritic cells, the targeted delivery of DBCO-modified vaccines resulted in significantly enhanced T-cell activation and proliferation .

Biomaterials

  • Functionalization of Biomaterials : this compound is employed to modify surfaces of biomaterials for improved biocompatibility and functionality.
  • Case Study : Studies on microfluidic devices incorporated this compound for the precise functionalization of surfaces, facilitating better cell adhesion and growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sulfo DBCO-Maleimide is unique due to its cleavable nature, making it particularly useful in the synthesis of ADCs. Its ability to form stable triazole linkages without the need for a copper catalyst sets it apart from other similar compounds .

Biological Activity

Sulfo DBCO-Maleimide is a specialized reagent used extensively in biochemical research for labeling and conjugating thiol-containing biomolecules, particularly cysteine-containing peptides. Its unique properties facilitate various applications in proteomics and drug development, making it a valuable tool in click chemistry.

  • Molecular Weight : 578.59 g/mol
  • Chemical Formula : C28H26N4O8S
  • Solubility : Highly soluble in water, DMSO, and DMF
  • Purity : >95% (HPLC)
  • Appearance : Slightly grey crystalline solid
PropertyValue
Molecular Weight578.59 g/mol
Chemical CompositionC28H26N4O8S
SolubilityWater, DMSO, DMF
Purity>95% (HPLC)
Storage Conditions-20°C, desiccated

This compound reacts specifically with thiol groups to form stable thioether bonds. This reaction is facilitated by the maleimide moiety, which exhibits high reactivity towards sulfhydryl groups. The addition of the DBCO (Dibenzocyclooctyne) moiety allows for subsequent reactions with azides through strain-promoted alkyne azide cycloaddition (SPAAC), enabling further functionalization of biomolecules without the need for copper catalysis.

Biological Applications

  • Labeling Cysteine-Containing Proteins : this compound is primarily used for the selective labeling of proteins that contain cysteine residues. This is crucial in studying protein interactions and dynamics.
  • Drug Delivery Systems : The compound can be utilized to conjugate therapeutic agents to antibodies or other targeting molecules, enhancing the specificity and efficacy of drug delivery systems.
  • Fluorescent Labeling : Researchers employ this compound for tagging biomolecules with fluorescent dyes, facilitating visualization in various imaging techniques.

Study 1: Protein Labeling Efficiency

In a study examining the efficiency of protein labeling using this compound, researchers demonstrated that the reagent effectively labeled cysteine residues on target proteins with minimal background reactivity. The study indicated a labeling efficiency exceeding 90%, confirming its utility in proteomic applications .

Study 2: Click Chemistry Applications

A comparative analysis of different click chemistry reagents highlighted this compound's advantages over traditional methods. The study showed that using this reagent resulted in faster reaction kinetics and higher yields in conjugation reactions involving azide-functionalized compounds .

Study 3: Drug Conjugation Studies

Research involving the conjugation of antitumor drugs to antibodies using this compound revealed enhanced therapeutic efficacy and reduced off-target effects. The study concluded that this approach could significantly improve the specificity of cancer therapies .

Q & A

Basic Research Questions

Q. What are the key considerations for designing conjugation experiments using Sulfo DBCO-Maleimide in aqueous biological systems?

  • Methodological Answer : Ensure the reaction pH is maintained between 6.5–7.5 to optimize maleimide-thiol reactivity while minimizing hydrolysis . Pre-reduce thiol-containing biomolecules (e.g., antibodies, peptides) with TCEP or DTT to ensure free thiol availability. Validate conjugation efficiency via SDS-PAGE or MALDI-TOF mass spectrometry, referencing controls for unreacted components .

Q. How does the water solubility of this compound influence its application in live-cell labeling compared to non-sulfonated DBCO derivatives?

  • Methodological Answer : The sulfonate group enhances solubility in PBS or cell culture media, reducing aggregation in physiological conditions. For live-cell studies, incubate this compound at 4°C for 30–60 minutes to minimize cytotoxicity. Compare with non-sulfonated analogs (e.g., DBCO-Maleimide) in parallel experiments to assess solubility-dependent labeling efficiency .

Q. What analytical techniques are recommended for characterizing this compound conjugates?

  • Methodological Answer : Use HPLC (C18 column, acetonitrile/water gradient) to separate and quantify conjugated vs. free components. Confirm DBCO incorporation via UV-Vis spectroscopy (λ~309 nm for DBCO absorbance) and maleimide-thiol conjugation via Ellman’s assay for residual thiol quantification .

Advanced Research Questions

Q. How can researchers resolve contradictory data in DBCO-azide reaction kinetics when using this compound in heterogeneous systems (e.g., lipid bilayers)?

  • Methodological Answer : Contradictions often arise from steric hindrance or microenvironmental polarity. Use single-molecule fluorescence microscopy to track real-time reaction kinetics. Compare results with bulk-phase measurements (e.g., fluorescence quenching assays). Adjust reaction temperature (4–37°C) and lipid composition to mimic biological membranes .

Q. What strategies optimize multi-step conjugation workflows involving this compound and other click chemistry reagents?

  • Methodological Answer : Perform sequential reactions: first, maleimide-thiol conjugation under mild conditions (pH 7.0, 25°C), followed by DBCO-azide cycloaddition. Include "quenching" steps (e.g., excess cysteine to block unreacted maleimide) to prevent cross-reactivity. Validate stepwise efficiency via LC-MS/MS and competitive binding assays .

Q. How do researchers address batch-to-batch variability in this compound synthesis for reproducible in vivo studies?

  • Methodological Answer : Characterize each batch via 1^1H NMR (D2_2O) to confirm sulfonation efficiency and maleimide integrity. Use standardized HPLC purity thresholds (>95%). For in vivo applications, include internal controls (e.g., fluorescent azide tags) to normalize biodistribution data across batches .

Q. What computational tools support the prediction of this compound reactivity in complex biomolecular environments?

  • Methodological Answer : Employ molecular dynamics simulations (e.g., GROMACS) to model DBCO-azide proximity effects in crowded cellular environments. Validate predictions with experimental kinetic data using stopped-flow spectroscopy. Cross-reference with density functional theory (DFT) calculations for transition-state analysis .

Q. Data Analysis and Contradiction Management

Q. How should researchers interpret discrepancies between in vitro and in vivo conjugation efficiency using this compound?

  • Methodological Answer : In vivo inefficiency may stem from serum protein adsorption or redox gradient interference. Perform pre-blocking with BSA or PEGylation to reduce non-specific binding. Use ex vivo tissue homogenization followed by click chemistry detection (e.g., tetrazine-fluorophore probes) to quantify retained conjugates .

Q. What statistical approaches are critical for analyzing dose-response relationships in this compound-based drug delivery systems?

  • Methodological Answer : Apply nonlinear regression models (e.g., Hill equation) to fit dose-response curves. Use ANOVA with post-hoc Tukey tests to compare multiple experimental groups. Include replicates (n ≥ 3) and report confidence intervals to address variability in maleimide-thiol reaction yields .

Q. Documentation and Reproducibility

Q. How should researchers document this compound experimental protocols for peer-reviewed publication?

  • Methodological Answer : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to include detailed synthesis, purification, and characterization steps in the Supplementary Information. Provide raw HPLC chromatograms, NMR spectra, and MALDI-TOF datasets in machine-readable formats (e.g., .csv). Reference previously published DBCO-maleimide conjugation workflows for cross-validation .

Properties

IUPAC Name

1-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]-1-oxopropane-2-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N4O8S/c33-24(14-16-31-25(34)11-12-26(31)35)30-17-23(41(38,39)40)28(37)29-15-13-27(36)32-18-21-7-2-1-5-19(21)9-10-20-6-3-4-8-22(20)32/h1-8,11-12,23H,13-18H2,(H,29,37)(H,30,33)(H,38,39,40)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQQMMWCHYXQNOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=O)C(CNC(=O)CCN4C(=O)C=CC4=O)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N4O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

578.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sulfo DBCO-Maleimide
Sulfo DBCO-Amine
Sulfo DBCO-Maleimide
Sulfo DBCO-Amine
Sulfo DBCO-Maleimide
Reactant of Route 4
Sulfo DBCO-Maleimide
Reactant of Route 5
Sulfo DBCO-Maleimide
Sulfo DBCO-Amine
Sulfo DBCO-Maleimide

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